Methallyl phenyl ether
Description
Overview of Allyl Aryl Ethers in Contemporary Organic Chemistry
Allyl aryl ethers are a class of organic compounds that serve as important building blocks and intermediates in synthetic organic chemistry. rsc.org Their general structure, featuring an allyl group bonded to an aryl ring through an ether linkage, makes them substrates for a variety of powerful chemical transformations. The synthesis of these ethers is most commonly achieved through the Williamson ether synthesis, a reliable method involving the reaction of a phenoxide with an allyl halide. rsc.orgmasterorganicchemistry.comchemicalbook.com For instance, allyl phenyl ether is prepared by reacting sodium phenoxide with allyl bromide. wikipedia.org
The paramount reaction of allyl aryl ethers is the Claisen rearrangement, a thermal and concerted sciencemadness.orgsciencemadness.org-sigmatropic rearrangement. libretexts.orglibretexts.orgwikipedia.org When heated, an allyl aryl ether rearranges to form an ortho-allylphenol. ucalgary.caclockss.org The reaction proceeds through a cyclic, six-membered transition state, initially forming a non-aromatic dienone intermediate, which then tautomerizes to the more stable aromatic phenol (B47542) product. libretexts.orglibretexts.orgbyjus.com This carbon-carbon bond-forming reaction is a cornerstone in organic synthesis for creating substituted phenols, which are precursors to numerous natural products and other complex molecules. acs.orgresearchgate.net The versatility of allyl aryl ethers also extends to their participation in metal-catalyzed reactions, further broadening their synthetic utility. organic-chemistry.orgorganic-chemistry.org
Significance of Methallyl Phenyl Ether as a Key Synthetic Intermediate
This compound stands out as a particularly valuable synthetic intermediate due to the specific reactivity conferred by its methallyl group. Its synthesis is straightforward, commonly involving the reaction of phenol with methallyl chloride in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972). sciencemadness.org
The primary significance of this compound lies in its role as a precursor in multi-step syntheses. Like its parent class of compounds, it undergoes a thermal Claisen rearrangement to yield 2-methallylphenol. This product is a crucial intermediate in the industrial synthesis of agrochemicals, including the carbamate (B1207046) insecticide carbofuran. The rearrangement is a key step in building the substituted phenolic core required for these molecules.
Beyond the Claisen rearrangement, this compound is utilized in other modern synthetic methodologies. It can participate in palladium-catalyzed allylic amination reactions. nih.govnih.gov For example, its reaction with N-methyl-N-naphthylmethylamine under micellar catalysis in water produces the corresponding allylic amine in high yield. nih.govnih.gov This reactivity highlights its utility in forming carbon-nitrogen bonds under mild conditions.
Table 2: Reactivity of this compound in a Palladium-Catalyzed Amination Reaction
| Ether Reactant | Amine Reactant | Conditions | Time | Yield |
|---|---|---|---|---|
| This compound | N-methyl-N-naphthylmethylamine | Micellar catalysis, room temperature, water nih.govnih.gov | 1 hour | 81% nih.govnih.gov |
The steric hindrance from the methyl group on the allyl chain makes this compound moderately less reactive than the unhindered allyl phenyl ether, as shown by the longer reaction time required for amination. nih.gov Furthermore, research has demonstrated its use in tandem reactions, such as a Claisen rearrangement followed by an intramolecular hydroaryloxylation, to construct complex heterocyclic frameworks like dihydrobenzofurans. rsc.org Its role as a building block has also been noted in the synthesis of natural products, where the methallyl group can be incorporated into larger molecular structures. acs.org
Structure
3D Structure
Properties
IUPAC Name |
2-methylprop-2-enoxybenzene | |
|---|---|---|
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InChI |
InChI=1S/C10H12O/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECDNXOCIPRJNJ-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(=C)COC1=CC=CC=C1 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206948 | |
| Record name | (2-Methylallyloxy)benzene | |
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Molecular Weight |
148.20 g/mol | |
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CAS No. |
5820-22-4 | |
| Record name | [(2-Methyl-2-propen-1-yl)oxy]benzene | |
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| Record name | (2-Methylallyloxy)benzene | |
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| Record name | Methallyl phenyl ether | |
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| Record name | (2-Methylallyloxy)benzene | |
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| Record name | (2-methylallyloxy)benzene | |
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| Record name | Methallyl phenyl ether | |
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Synthetic Methodologies for Methallyl Phenyl Ether
Classical Etherification Approaches
The traditional methods for synthesizing methallyl phenyl ether primarily revolve around the Williamson ether synthesis, a robust and widely applicable reaction in organic chemistry.
Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone for the preparation of ethers and involves the reaction of a phenoxide ion with an alkyl halide. This S\textsubscript{N}2 reaction is particularly effective for producing this compound. masterorganicchemistry.com
The initial and crucial step in the Williamson synthesis of this compound is the deprotonation of phenol (B47542) to form the corresponding phenoxide ion. This is typically achieved by treating phenol with a strong base. The resulting phenoxide anion is a potent nucleophile that readily reacts with methallyl halides, such as methallyl chloride or methallyl bromide, in a nucleophilic substitution reaction to yield the desired ether. ku.ac.th The general scheme for this reaction is the treatment of sodium phenoxide with methallyl chloride.
The reactivity of the phenoxide is a key determinant of the reaction's success. Phenoxides are excellent nucleophiles and can effectively displace the halide from the methallyl group. ku.ac.th The choice of the specific methallyl halide can influence the reaction rate, with bromides and iodides generally being more reactive than chlorides due to their better leaving group ability.
The efficiency of the Williamson ether synthesis is significantly impacted by the choice of solvent and base. numberanalytics.com Strong bases are essential for the complete formation of the phenoxide ion. numberanalytics.com Commonly used bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) or potassium hydroxide. numberanalytics.comgoogle.com
The solvent system plays a critical role in solvating the reactants and influencing the nucleophilicity of the phenoxide. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and, therefore, more nucleophilic. numberanalytics.comcdnsciencepub.com This leads to enhanced reaction rates and often higher yields. numberanalytics.comcdnsciencepub.com For instance, replacing the parent alcohol as a solvent with DMSO has been shown to increase the yield of n-butyl ether from 61% to 95%. cdnsciencepub.comscribd.com The use of the parent alcohol of the alkoxide, while a common choice, can sometimes be less efficient. masterorganicchemistry.com
Table 1: Effect of Base and Solvent on Williamson Ether Synthesis Yield
| Base | Solvent | Yield (%) |
|---|---|---|
| NaH | DMF | 85 |
| KOtBu | DMSO | 90 |
| NaOH | H₂O | 40 |
This table illustrates the significant impact of the base and solvent choice on the reaction yield. Stronger bases in polar aprotic solvents generally result in higher yields. numberanalytics.com
A more relevant issue is the potential for C-alkylation, where the methallyl group attaches to the aromatic ring of the phenol instead of the oxygen atom. google.com This leads to the formation of methallylphenols as byproducts. The regioselectivity between O-alkylation (ether formation) and C-alkylation can be influenced by factors such as the solvent, counter-ion of the phenoxide, and temperature. Generally, conditions that favor a "free" phenoxide ion, such as polar aprotic solvents, tend to promote O-alkylation. google.com In non-polar solvents, both O-alkylation and C-alkylation products can be formed. google.com
Another potential side reaction is the Wittig rearrangement, which can occur when ethers with β-hydrogens are treated with strong bases. sit.edu.cn Careful control of reaction conditions, such as temperature, is crucial to suppress these unwanted pathways. numberanalytics.com Increasing the temperature can accelerate the desired reaction but may also promote side reactions. numberanalytics.com
Catalytic Etherification Strategies
In addition to the classical Williamson synthesis, catalytic methods offer an alternative route to this compound, often under different reaction conditions.
Direct Etherification of Phenol with Methallyl Alcohol
The direct etherification of phenol with methallyl alcohol presents a more atom-economical approach as it avoids the pre-formation of a halide. This reaction is typically carried out at elevated temperatures in the presence of a catalyst. Various catalysts have been explored for this transformation, including nanostructured catalysts like Fe/SiO₂·TiO₂, zeolites, and hydroquinone. These catalysts facilitate the selective formation of the ether.
A significant challenge in the direct etherification of phenols with alcohols is the competing C-alkylation of the aromatic ring. google.com Therefore, a key characteristic of an effective catalyst is its high selectivity for O-alkylation over ring alkylation. google.com Sulfated oxides of Group IB metals (Cu, Ag, Au) on a support have been shown to be effective catalysts for the etherification of phenols with alcohols. google.com The reaction is generally performed at elevated temperatures and pressures. google.com The development of catalysts that can operate under milder conditions and with high selectivity remains an active area of research. iacademic.info
Application of Nanostructured Catalysts (e.g., Fe/SiO2·TiO2)
Nanostructured catalysts have emerged as a promising approach for the synthesis of allyl phenyl ethers, including this compound. These catalysts offer high surface area and unique electronic properties that can enhance reaction rates and selectivity. One such catalyst, Fe/SiO₂·TiO₂, has been shown to be effective in the synthesis and subsequent isomerization of allyl phenyl ethers under milder conditions than traditional methods. The preparation of this type of catalyst involves methods like sol-gel and wetness impregnation. For instance, a Fe-V/TiO₂-SiO₂ nanocatalyst was synthesized by dissolving precursors like Fe(NO₃)₃·9H₂O, tetraethyl orthosilicate (B98303) (TEOS), and titanium isopropoxide in ethanol (B145695), followed by gelation, drying, and calcination. ias.ac.in The use of a nanostructured catalyst like Fe/SiO₂·TiO₂ has demonstrated the potential for the selective synthesis of o-allylphenols from the isomerization of allyl phenyl ether. researchcommons.org
Role of Zeolites and Hydroquinone in Selective Ether Formation
Zeolites, which are crystalline aluminosilicates with well-defined microporous structures, are widely used as heterogeneous catalysts in the chemical industry. mdpi.com In the context of ether synthesis, zeolites can facilitate selective ether formation. Their shape-selective nature, arising from their porous structure, can direct reactions towards specific products. For example, Beta zeolites have demonstrated high selectivity in the O-demethylation of syringyl derivatives to produce methoxy-catechols, highlighting their potential for selective transformations of phenolic compounds. rsc.org While not directly about this compound, this showcases the principle of zeolite-catalyzed selectivity in reactions involving phenols. Hydroquinone can also be employed as a catalyst to encourage the formation of the desired ether.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that are often adjusted include temperature, reaction time, and the choice of catalyst and solvent. For instance, the synthesis of this compound has been reported by reacting phenol with methallyl chloride in acetone (B3395972) with potassium carbonate, refluxing for twenty-two hours, which resulted in a 70% yield. sciencemadness.org In catalytic systems, the concentration of the catalyst and the nature of the support material are also critical. Studies on the isomerization of allyl phenyl ether using a nanostructured Fe/SiO₂·TiO₂ catalyst were conducted at 90-95 °C for one hour. researchcommons.org The optimization of palladium-catalyzed allylic arylation, a related reaction, involved screening various ligands, with DPEphos showing high efficacy. nih.gov
Palladium-Catalyzed Synthetic Routes for Aryl Allyl Ethers
Palladium catalysts are highly versatile and have been extensively used in the synthesis of aryl allyl ethers due to their ability to facilitate carbon-oxygen bond formation under mild conditions. frontiersin.orgrsc.org These methods often provide a milder alternative to the traditional Williamson ether synthesis. acs.org
Development of Magnetically Recyclable Catalytic Systems
A significant advancement in catalytic science is the development of magnetically recyclable catalysts. These systems typically involve supporting the active catalyst, such as palladium, on magnetic nanoparticles, often made of iron oxide (Fe₃O₄). mdpi.comresearchgate.net This approach combines the high efficiency of homogeneous catalysts with the ease of separation of heterogeneous catalysts. researchgate.net After the reaction is complete, the catalyst can be easily removed from the reaction mixture using an external magnet, which simplifies the purification process and allows for the catalyst to be reused multiple times. acs.orgmdpi.com For example, a magnetically recyclable silica-supported palladium catalyst (Fe₃O₄@SiO₂Pd) has been successfully used for the synthesis of aryl allyl ethers in water. acs.orgacs.org The synthesis of such a catalyst involves coating iron oxide nanoparticles with a silica (B1680970) shell, followed by the deposition of palladium. acs.org
Table 1: Optimization of Reaction Conditions for Palladium-Catalyzed O-Allylation This table is based on data for the O-allylation of m-cresol (B1676322) with cinnamyl acetate (B1210297) using a Fe₃O₄@SiO₂Pd catalyst in water, as a representative example of aryl allyl ether synthesis optimization.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Water | 100 | 6 | 73 |
| 2 | NaHCO₃ | Water | 100 | 6 | 65 |
| 3 | Cs₂CO₃ | Water | 100 | 6 | 81 |
| 4 | K₃PO₄ | Water | 100 | 6 | 75 |
| 5 | K₂CO₃ | DMF | 80 | 6 | 55 |
| 6 | K₂CO₃ | Toluene | 100 | 6 | 40 |
| 7 | K₂CO₃ | Water | 80 | 6 | 62 |
| 8 | K₂CO₃ | Water | 120 | 6 | 75 |
| 9 | Cs₂CO₃ | Water | 100 | 4 | 70 |
| 10 | Cs₂CO₃ | Water | 100 | 8 | 82 |
| 11 | Cs₂CO₃ | Water | 100 | 10 | 82 |
| 12 | None (Fe₃O₄@SiO₂) | Water | 100 | 6 | No reaction |
Data adapted from a study on a similar aryl allyl ether synthesis. acs.org
Green Chemistry Considerations in Ether Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. mit.edupnas.org In the context of this compound synthesis, this involves several key considerations. One major focus is the replacement of toxic organic solvents with more environmentally benign alternatives like water. acs.orgacs.orgpnas.org Palladium-catalyzed reactions for aryl allyl ether synthesis have been successfully performed in water, which is a significant green chemistry achievement. acs.orgacs.org
Another principle is the use of catalytic reagents over stoichiometric ones to minimize waste. mit.edu The development of recyclable catalysts, such as the magnetically separable systems discussed previously, directly aligns with this goal by allowing the catalyst to be used for multiple reaction cycles. mdpi.comnumberanalytics.com Furthermore, designing reactions that can be conducted in the open air, without the need for an inert atmosphere, simplifies the process and reduces energy consumption. acs.org The ideal green synthesis would also utilize renewable feedstocks and design products that degrade into harmless substances after use. mit.edu
Reaction Mechanisms and Reactivity of Methallyl Phenyl Ether
Pericyclic Rearrangements: The Claisen Rearrangement
The Claisen rearrangement is a datapdf.comdatapdf.com-sigmatropic rearrangement, a class of pericyclic reactions involving the reorganization of six bonding electrons through a single cyclic transition state. nih.govlibretexts.org For methallyl phenyl ether, this intramolecular process leads to the formation of an ortho-substituted phenol (B47542), a transformation of significant synthetic utility.
Para Claisen Rearrangement and Allylic Interchange
When both ortho positions on the phenyl ring of an allyl ether are substituted, the standard Claisen rearrangement to the ortho position is blocked. organic-chemistry.org In such cases, the allyl group can migrate to the para position. This transformation, known as the para-Claisen rearrangement, is believed to occur through a "double cycle mechanism". acs.org
The process involves two consecutive stackexchange.comstackexchange.com-sigmatropic rearrangements. researchgate.net First, the methallyl group rearranges to one of the blocked ortho positions, forming a dienone intermediate. organic-chemistry.orgacs.org Since this intermediate cannot tautomerize to a stable phenol due to the substituent, it undergoes a second stackexchange.comstackexchange.com-sigmatropic rearrangement (akin to a Cope rearrangement) that moves the methallyl group to the para position. organic-chemistry.org This second step results in a para-dienone intermediate, which can then tautomerize to the final, stable p-methallylphenol product.
During these rearrangements, particularly when heating mixtures of different allyl aryl ethers, a phenomenon known as allylic interchange can occur. acs.org For example, studies on the rearrangement of allyl 2,6-dimethallylphenyl ether showed that it could interchange with methallyl 2-allyl-6-methallylphenyl ether. acs.org This suggests a potential for the migration of allyl or methallyl groups from a carbon atom (the ortho position) back to the ether oxygen, representing an allylic rearrangement from carbon to oxygen. acs.org This interchange provides further complexity and insight into the dynamic nature of the Claisen rearrangement mechanism. acs.org
Transition Metal-Catalyzed Transformations
Palladium-Catalyzed Allylic Amination Reactions
This compound can serve as an electrophile in palladium-catalyzed allylic amination reactions. nih.gov This transformation provides a method for forming carbon-nitrogen bonds under mild conditions, using an ether that is typically considered a stable protecting group rather than a reactive coupling partner. nih.gov The reaction involves the substitution of the phenoxy group with an amine nucleophile, catalyzed by a palladium complex. nih.gov
A general and efficient method has been developed for these aminations, which can be performed at room temperature in water, without the need for an inert atmosphere. nih.gov In a specific example, this compound was reacted with N-methyl-N-(1-naphthylmethyl)amine. The reaction, catalyzed by a palladium complex, proceeded smoothly to yield the corresponding allylic amine product. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Time (h) | Yield (%) |
| This compound | N-methyl-N-(1-naphthylmethyl)amine | [Pd(allyl)Cl]₂ / DPEphos | Water | 1 | 81 |
This table presents data on the palladium-catalyzed allylic amination of this compound. nih.gov
Regioselectivity and Stereoselectivity in Amine Formation
The regioselectivity and stereoselectivity of palladium-catalyzed allylic aminations are critical aspects that determine the structure of the product. These outcomes are heavily influenced by the specific substrate, ligands, and reaction conditions. nih.govresearchgate.net In reactions involving substituted allylic ethers, the nucleophilic attack can occur at different positions on the allyl moiety, leading to linear or branched products. The geometry of the resulting double bond (E or Z) is also a key stereochemical consideration.
For instance, in the amination of other allylic phenyl ethers, excellent linear- and E-selectivity has been achieved, indicating precise control over both the position of the new C-N bond and the double bond geometry. nih.gov The choice of ligand plays a pivotal role in directing this selectivity. researchgate.net Certain ligand systems, such as those based on bis[(2-diphenylphosphino)phenyl]ether (DPEPhos), can be used to selectively form specific isomers, demonstrating a ligand-controlled, stereodivergent protocol. researchgate.net While specific selectivity data for this compound is part of this broader class of reactions, the general principle is that ligand choice allows for the targeted synthesis of desired allylic amine isomers. nih.govresearchgate.net
Effect of Micellar Catalysis and Aqueous Reaction Media
The use of aqueous reaction media and micellar catalysis represents a significant advance in green chemistry for palladium-catalyzed reactions. nih.govnih.gov Allylic aminations of ethers like this compound have been successfully performed in water as the sole medium at room temperature. nih.gov This is facilitated by the use of non-ionic amphiphiles, such as PTS (a polyoxyethanyl-α-tocopheryl sebacate (B1225510) derivative), which form nanomicelles in water. nih.gov
These micelles act as "nanoreactors" that can solubilize the organic substrates (like this compound) and the catalyst in the aqueous phase, thereby facilitating the reaction. nih.govnih.gov The importance of the micellar system is demonstrated by a significant drop in reaction yield when the amphiphile is absent and the reaction is run simply "on water". nih.gov This highlights the crucial role of the micellar environment in enabling the catalytic cycle to proceed efficiently under these mild, environmentally benign conditions. nih.gov
Ligand Effects on Catalytic Activity and Selectivity
The choice of phosphine (B1218219) ligand is critical to the success of palladium-catalyzed allylic aminations of phenyl ethers, profoundly influencing both catalytic activity and selectivity. nih.gov A variety of bidentate phosphine ligands have been screened to find the optimal conditions for this transformation.
In a model reaction using cinnamyl phenyl ether, the ligand DPEphos, in combination with the palladium precursor [Pd(allyl)Cl]₂, was identified as the most effective combination, leading to a high yield of the aminated product. nih.gov Other ligands showed varying degrees of success. For example, ligands with a larger natural bite angle and increased rigidity, such as Xantphos, resulted in only trace amounts of product, indicating that the flexibility and electronic properties of the ligand are finely tuned for this reaction. nih.gov The catalytic activity is highly sensitive to the ligand's structure, which dictates the stability and reactivity of the intermediate palladium-allyl complexes.
| Ligand | Yield (%) |
| DPEphos | 99 |
| dppf | 90 |
| dppb | 76 |
| biphep | 57 |
| rac-binap | 14 |
| dppm | 7 |
| dppe | 8 |
| dppp | 8 |
| Xantphos | trace |
This table shows the effect of different phosphine ligands on the yield of a model palladium-catalyzed allylic amination of an allylic phenyl ether in a micellar system. nih.gov
Selective Aerobic Oxidation (Wacker-Type)
The Wacker-type oxidation is a well-established industrial process for the oxidation of terminal olefins to methyl ketones, traditionally using a palladium-copper catalyst system. organic-chemistry.org This reaction has been adapted for more complex substrates, including allyl phenyl ethers.
The selective aerobic oxidation of allyl phenyl ethers in a Wacker-type reaction leads to the formation of the corresponding methyl ketones. doi.org For this compound, this reaction would be expected to yield 1-phenoxy-2-propanone. The reaction is typically carried out in a solvent such as a mixture of acetonitrile (B52724) and water. doi.org
In the classic Wacker-Tsuji oxidation, palladium(II) chloride is used as the catalyst with copper(II) chloride as a co-catalyst to reoxidize the palladium. organic-chemistry.org However, alternative catalytic systems have been developed to improve efficiency and selectivity.
Palladium-polyoxometalate (POM) hybrid catalysts have emerged as a highly effective system for the Wacker-type oxidation of allyl phenyl ethers. doi.org Specifically, a system composed of palladium(II) acetate (B1210297) (Pd(OAc)₂) and a polyoxometalate such as H₅PV₂Mo₁₀O₄₀ has been shown to provide higher conversions and yields of the corresponding methyl ketone compared to the conventional PdCl₂/CuCl₂ system. doi.org
This enhanced catalytic activity is attributed to the efficient re-oxidation of the palladium catalyst by the polyoxometalate. doi.org The use of such a system for the oxidation of this compound would be anticipated to proceed with high efficiency.
In the traditional Wacker process, this re-oxidation is facilitated by a co-catalyst, typically a copper salt. youtube.com However, in the palladium-polyoxometalate system, the polyoxometalate itself serves as the re-oxidizing agent, using molecular oxygen as the terminal oxidant. doi.org Electrochemical studies have provided evidence for the efficient re-oxidation of Pd(0) to Pd(II) by H₅PV₂Mo₁₀O₄₀, which accounts for the higher yields observed with this catalytic system. doi.org This mechanism avoids the use of copper co-catalysts, offering a potentially more environmentally benign process.
Double Bond Isomerization Catalyzed by Ruthenium Complexes
The isomerization of the double bond in allyl ethers to form the thermodynamically more stable propenyl ethers is a synthetically useful transformation. This reaction is effectively catalyzed by various transition metal complexes, with ruthenium complexes being particularly prominent.
Ruthenium complexes, such as RuCl₂(PPh₃)₃, have demonstrated high catalytic activity for the double bond isomerization of allyl phenyl ethers. researchgate.net These reactions typically exhibit high conversion rates and selectivity for the formation of the trans-isomer of the corresponding propenyl ether. For instance, the isomerization of structurally related compounds like methyl chavicol and eugenol (B1671780) using this catalyst in ethanol (B145695) achieves near-quantitative conversion with high selectivity for the trans-propenyl products. researchgate.net
It is expected that the isomerization of this compound using a similar ruthenium catalyst would proceed with high efficiency to yield (E)-1-phenoxy-1-propene. The general mechanism for this isomerization catalyzed by ruthenium complexes is believed to proceed via a hydride mechanism, involving the addition and subsequent elimination of a ruthenium-hydride species. researchgate.net
The kinetic and thermodynamic parameters of the ruthenium-catalyzed isomerization of allyl phenyl ethers have been investigated for substrates like methyl chavicol and eugenol. nih.govacs.org The reaction is thermodynamically driven by the formation of the more stable conjugated propenyl ether from the terminal allyl ether.
Acidic Cleavage Reactions of the Ether Linkage
The cleavage of the ether linkage in this compound under acidic conditions is a fundamental reaction that can proceed through various mechanistic pathways. The specific pathway is largely dictated by the structure of the ether, the strength and nucleophilicity of the acid, and the reaction conditions. libretexts.orglibretexts.org For aryl alkyl ethers like this compound, cleavage invariably occurs at the alkyl-oxygen bond because the carbon-oxygen bond of the phenyl group is stronger and the sp²-hybridized carbon is resistant to nucleophilic attack. libretexts.orgmasterorganicchemistry.com
Mechanistic Pathways (SN1, SN2, E1) under Acidic Conditions
The initial step in the acidic cleavage of any ether is the protonation of the ether oxygen by a strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.comwikipedia.org Following this protonation event, the C-O bond can break via SN1, SN2, or E1 mechanisms. libretexts.orglibretexts.org
SN1 Pathway: The acidic cleavage of this compound is expected to proceed predominantly through an SN1 (Substitution Nucleophilic Unimolecular) mechanism. libretexts.orgfiveable.me This is because the methallyl group can depart to form a resonance-stabilized tertiary allylic carbocation. The stability of this intermediate is a significant driving force for the reaction. fiveable.menih.gov Once the carbocation is formed, it is rapidly attacked by a nucleophile (such as a halide ion from HBr or HI) to yield the final product. libretexts.orglibretexts.org
Step 1: Protonation of the ether oxygen.
Step 2: Unimolecular dissociation of the protonated ether to form phenol and a stable methallyl carbocation.
Step 3: Nucleophilic attack on the carbocation.
SN2 Pathway: An SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a direct backside attack by a nucleophile on the carbon atom bonded to the protonated oxygen. masterorganicchemistry.com While this pathway is common for ethers with primary and methyl groups, it is less favored for this compound. libretexts.orgmasterorganicchemistry.com The stability of the tertiary methallyl carbocation makes the SN1 pathway kinetically more favorable. However, under conditions with a high concentration of a strong nucleophile (like I⁻ from HI) and in less polar solvents, an SN2 pathway could compete. masterorganicchemistry.comwikipedia.org The attack would occur at the less sterically hindered carbon of the methallyl group.
E1 Pathway: The E1 (Elimination Unimolecular) mechanism can compete with the SN1 pathway, particularly when using a strong acid with a poorly nucleophilic conjugate base, such as trifluoroacetic acid. libretexts.orglibretexts.org The reaction proceeds through the same stable methallyl carbocation intermediate as the SN1 pathway. However, instead of being attacked by a nucleophile, the carbocation loses an adjacent proton to form an alkene. In the case of the methallyl cation, this would result in the formation of a conjugated diene, such as isoprene. libretexts.org
| Mechanism | Key Intermediate | Typical Conditions | Products |
|---|---|---|---|
| SN1 | Tertiary Allylic Carbocation | Strong acids with good nucleophiles (HBr, HI) libretexts.orgfiveable.me | Phenol and Methallyl Halide |
| SN2 | Pentacoordinate Transition State | Strong acids with strong nucleophiles (HI), less common masterorganicchemistry.commasterorganicchemistry.com | Phenol and Methallyl Halide |
| E1 | Tertiary Allylic Carbocation | Strong, non-nucleophilic acids (e.g., CF₃CO₂H) libretexts.orglibretexts.org | Phenol and Isoprene (or other dienes) |
Selectivity in Cleavage of Allyl/Methallyl Aryl Ethers
The selectivity of acidic cleavage between allyl aryl ethers and methallyl aryl ethers is primarily governed by the relative stability of the carbocation intermediates formed during an SN1 reaction.
The cleavage of this compound proceeds via a tertiary allylic carbocation, which is stabilized by both resonance and the inductive effect of the methyl group. In contrast, the cleavage of allyl phenyl ether would proceed through a primary allylic carbocation. While this primary cation is resonance-stabilized, it lacks the additional stabilization from an electron-donating alkyl group.
This difference in carbocation stability has a direct impact on the reaction rate. The formation of the more stable tertiary carbocation from this compound requires a lower activation energy, leading to a faster cleavage rate compared to allyl phenyl ether under identical acidic conditions. This principle allows for selective cleavage. For instance, in a molecule containing both an allyl ether and a methallyl ether, carefully controlled conditions could potentially cleave the more reactive methallyl ether while leaving the allyl ether intact. organic-chemistry.orgorganic-chemistry.org Studies on palladium-catalyzed deprotection have demonstrated that control of reaction temperature can achieve selective and successive cleavage of allyl, methallyl, and prenyl ethers, highlighting the inherent reactivity differences between these groups. organic-chemistry.orgorganic-chemistry.org
| Ether Type | Carbocation Intermediate (SN1) | Relative Stability | Predicted Relative Rate of Cleavage |
|---|---|---|---|
| Allyl Phenyl Ether | Primary Allylic | Less Stable | Slower |
| This compound | Tertiary Allylic | More Stable | Faster |
Catalytic Deprotection Strategies for Allyl Ethers
The allyl group is frequently used as a protecting group for alcohols and phenols due to its stability under many conditions. organic-chemistry.org Its removal, or deprotection, can be achieved using strong acids, but catalytic methods are often preferred for their mildness and selectivity. acsgcipr.org These strategies are applicable to both allyl and methallyl ethers.
Palladium-Based Catalysis: Palladium catalysts are widely used for the deprotection of allyl ethers. nih.govorganic-chemistry.org The most common mechanism involves the formation of a π-allylpalladium complex through oxidative addition of the palladium(0) catalyst to the allyl ether. acsgcipr.org This complex is then attacked by a nucleophile, which cleaves the C-O bond and releases the free phenol. researchgate.net This method is highly efficient and can be performed under mild, often neutral or basic, conditions, which preserves other sensitive functional groups. organic-chemistry.org A variety of palladium sources, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium on carbon (Pd/C), can be used. nih.govresearchgate.net
Nickel-Based Catalysis: Nickel-catalyzed deallylation offers another effective strategy. One reported method uses a combination of a nickel-hydride precatalyst and a Brønsted acid. thieme-connect.com The key steps involve the isomerization of the allyl or methallyl group's double bond to form a more labile enol ether. thieme-connect.com This enol ether is then rapidly hydrolyzed by the acid present in the reaction mixture to yield the phenol and an aldehyde or ketone. thieme-connect.com This approach is valued for its tolerance of a broad range of functional groups.
Other Transition-Metal Catalysts: Ruthenium complexes have also been developed for the deprotection of allyl esters and can be applied to ethers. acsgcipr.orgresearchgate.net These catalytic systems often function under mild conditions and offer high chemoselectivity. The choice of catalyst and reaction conditions can be tuned to selectively deprotect different types of allylic ethers. organic-chemistry.orgorganic-chemistry.org
| Catalyst System | General Mechanism | Typical Conditions | Advantages |
|---|---|---|---|
| Palladium (e.g., Pd(PPh₃)₄, Pd/C) | Formation of a π-allylpalladium complex followed by nucleophilic cleavage. acsgcipr.org | Mild, often neutral or basic. nih.govresearchgate.net | High efficiency, excellent functional group tolerance. organic-chemistry.org |
| Nickel (e.g., Ni-H precatalyst + Acid) | Isomerization to an enol ether followed by acidic hydrolysis. thieme-connect.com | Mildly acidic. thieme-connect.com | Good selectivity, avoids precious metals like palladium. thieme-connect.com |
| Ruthenium (e.g., RuCp(dppe)Cl) | Formation of a π-allyl complex. researchgate.net | Neutral, often requires an activator. researchgate.net | High catalytic efficiency, mild conditions. researchgate.net |
Applications in Polymer Chemistry and Materials Science
Influence on Radical Polymerizations
The behavior of methallyl compounds in radical polymerization can be complex, often involving a balance between monomer incorporation and side reactions like chain transfer. While comprehensive studies specifically detailing the radical polymerization of methallyl phenyl ether with certain common monomers are not widely available in published literature, the behavior of the closely related compound, allyl phenyl ether, provides significant insights. It is important to note that the additional methyl group in this compound can influence its reactivity due to steric and electronic effects, potentially leading to different quantitative outcomes compared to its allyl counterpart.
Behavior as a Retarder and Chain Transfer Agent
Allyl ethers are known to function as both retarders and chain transfer agents in radical polymerizations. researchgate.net This dual behavior stems from the reactivity of the allylic hydrogen atoms. A growing polymer radical can abstract a hydrogen atom from the methylene (B1212753) group of the allyl ether, terminating the growth of that specific polymer chain and creating a new, less reactive allylic radical. This process is known as degradative chain transfer.
Copolymerization with Styrene (B11656), Methyl Methacrylate, and Acrylonitrile
The extent to which an allyl ether is incorporated into a polymer chain depends on the reactivity of the comonomers. In studies involving allyl phenyl ether, its incorporation into copolymers varies significantly with the primary monomer. researchgate.net
Acrylonitrile: Allyl phenyl ether shows significant copolymerization with acrylonitrile. researchgate.net
Methyl Methacrylate: There is evidence of slight copolymerization with methyl methacrylate. researchgate.net
Styrene: The incorporation of allyl phenyl ether in polystyrene is negligible. researchgate.net
This differential reactivity suggests that the nature of the propagating radical (polystyryl, poly(methyl methacrylate), or polyacrylonitrile) plays a crucial role in determining whether it will add to the allyl ether double bond or engage in chain transfer.
Advanced Copolymerization Studies
Beyond conventional radical polymerization, methallyl ethers have been explored in more advanced, metal-catalyzed copolymerization systems, demonstrating their potential for creating functionalized polymers with controlled architectures.
Palladium-Promoted Copolymerization with Alpha-Olefins
Research has shown that methallyl ethers can be effectively copolymerized with α-olefins using palladium-diimine catalysts. Specifically, methallyl tert-butyl ether has been successfully copolymerized with 1-decene (B1663960). researchgate.net These reactions, catalyzed by a mixture of a chloro(methyl)palladium complex with an α-diimine ligand and a sodium borate (B1201080) co-catalyst, yield copolymers with significant incorporation of the methallyl ether.
Nuclear magnetic resonance (NMR) analyses of the resulting copolymers indicate that the insertion of the methallyl ether comonomer occurs without significant side reactions like β-alkoxy elimination. researchgate.net The mode of insertion of the comonomer plays a role in determining its final position within the polymer, either in the main chain or at a terminal position. researchgate.net
The table below summarizes the results from a study on the copolymerization of 1-decene with methallyl tert-butyl ether, showcasing the achieved comonomer content.
| Catalyst System | Comonomer | Alpha-Olefin | Temperature (°C) | Comonomer Content (mol %) |
|---|---|---|---|---|
| Pd-diimine / Na⁺B{C₆H₃(CF₃)₂-3,5}₄⁻ | Methallyl tert-butyl ether | 1-Decene | 0 | 9.7 |
This research demonstrates the viability of incorporating functional methallyl ethers into polyolefin chains, opening avenues for the development of new materials with tailored properties.
Analysis of Comonomer Insertion Modes in Copolymer Chains
The incorporation of this compound into copolymer chains is a critical aspect that dictates the final properties of the material. The mode of comonomer insertion is largely influenced by the reactivity ratios of this compound and its comonomer partner. While specific reactivity ratios for this compound are not extensively documented in publicly available literature, the behavior of analogous allyl monomers suggests that it likely exhibits distinct reactivity in copolymerization reactions.
For instance, in free-radical copolymerization, allyl monomers are known to be less reactive than vinyl monomers like styrene or methyl methacrylate. This disparity in reactivity often leads to the formation of copolymers with a non-random distribution of monomer units. The determination of reactivity ratios, typically through methods like the Kelen-Tüdös or Mayo-Lewis equations, is crucial for predicting the copolymer composition and microstructure. Such analyses rely on determining the composition of copolymers synthesized from various initial monomer feed ratios, often utilizing techniques like ¹H NMR spectroscopy to quantify the incorporated monomer units.
The insertion of this compound can occur in several ways, including head-to-tail, head-to-head, and tail-to-tail additions. The predominant mode of insertion is influenced by steric and electronic factors of both the propagating radical and the incoming monomer. Detailed microstructural analysis using techniques like 2D NMR spectroscopy would be necessary to elucidate the precise sequence and connectivity of monomer units within the copolymer chain.
Spectroscopic Characterization of Resulting Copolymers
The structural elucidation of copolymers containing this compound is paramount to understanding their properties. A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR provides valuable information about the composition and microstructure of the copolymers. The spectra of this compound copolymers would be expected to show characteristic signals corresponding to the protons of the methallyl group (vinylic protons and methyl protons) and the phenyl group. The integration of these signals allows for the quantification of the relative amounts of each monomer incorporated into the copolymer. Furthermore, the fine splitting patterns of the signals in the polymer backbone can offer insights into the tacticity and sequence distribution of the monomer units.
¹³C NMR: Carbon-13 NMR offers a more detailed view of the carbon skeleton of the copolymer. Distinct signals would be observed for the different carbon environments in the this compound and the comonomer units. These spectra are particularly useful for identifying the different types of linkages (e.g., head-to-tail) and for providing a more precise determination of the copolymer composition and sequence distribution.
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the copolymer. The FTIR spectrum of a this compound-containing copolymer would exhibit characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (aliphatic) | 3000-2850 |
| C=C stretching (alkene) | ~1650 |
| C=C stretching (aromatic) | ~1600 and ~1475 |
| C-O-C stretching (ether) | ~1240 and ~1040 |
The presence and intensity of these bands confirm the incorporation of the this compound monomer into the polymer chain. Changes in the intensity of the C=C stretching band can be used to monitor the progress of the polymerization reaction.
Utilization as Precursors for Functional Polymers and Resins
This compound serves as a valuable precursor for the synthesis of a variety of functional polymers and resins, primarily through the strategic transformation of its phenyl ether and methallyl functionalities.
One of the most significant transformations is the Claisen rearrangement . This intramolecular rearrangement, typically induced by heat or a Lewis acid catalyst, converts the this compound unit into a 2-methallylphenol structure. organic-chemistry.orgbenthamopen.comresearchgate.netresearchgate.netlibretexts.org This reaction is a powerful tool for introducing reactive phenolic hydroxyl groups into a polymer backbone.
The resulting phenolic polymers can be utilized in several ways:
Phenolic Resins: The generated phenolic hydroxyl groups can undergo condensation reactions with aldehydes, such as formaldehyde (B43269), to form cross-linked phenolic resins. These resins are known for their excellent thermal stability, chemical resistance, and flame-retardant properties. By controlling the degree of Claisen rearrangement and the subsequent curing process, the properties of the resulting phenolic resin can be tailored for specific applications, such as in composites, adhesives, and coatings.
Epoxy Resins: The phenolic hydroxyl groups can also be reacted with epichlorohydrin (B41342) to produce glycidyl (B131873) ether derivatives. These can then be cured to form high-performance epoxy resins with enhanced thermal and mechanical properties.
Modification of Existing Polymers: this compound can be grafted onto existing polymer backbones. Subsequent Claisen rearrangement provides a method for introducing phenolic functionality onto a variety of polymer platforms, thereby modifying their properties and expanding their applications.
Theoretical and Computational Studies of Methallyl Phenyl Ether
Electronic Structure and Bonding Analysis
Computational chemistry offers powerful tools to probe the electronic environment of molecules like methallyl phenyl ether, providing insights into their stability, reactivity, and the nature of their chemical bonds.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of organic molecules. For the closely related allyl phenyl ether, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), have been instrumental in optimizing the geometries of the reactant, transition state, and product of the Claisen rearrangement. rsc.org These studies calculate key energetic parameters, such as activation barriers, which are crucial for understanding reaction kinetics. rsc.org
For this compound, DFT studies would similarly focus on mapping the potential energy surface of the rearrangement. The presence of the methyl group on the allyl moiety is expected to influence the electron density distribution and the stability of the transition state. This substituent can exert both electronic (hyperconjugation) and steric effects that would be quantifiable through DFT calculations.
A typical DFT investigation would involve the following:
Geometric Optimization: Determining the lowest energy conformations of the reactant, transition state, and the final rearranged product.
Frequency Calculations: To confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state) and to calculate zero-point vibrational energies.
| Parameter | Description | Relevance to this compound |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Expected to be influenced by the methyl group's electronic and steric effects. |
| Reaction Enthalpy (ΔH) | The net energy change of the reaction. | Indicates whether the rearrangement is exothermic or endothermic. |
| Geometric Parameters | Bond lengths and angles of the optimized structures. | Provides insight into the structural changes occurring during the rearrangement. |
Electron Localization Function (ELF) Topological Studies
The Electron Localization Function (ELF) is a quantum chemical tool that provides a visual and quantitative description of electron localization in a molecule. cdnsciencepub.com In the context of the Claisen rearrangement, ELF analysis is crucial for understanding how the electron density redistributes as the reaction progresses. rsc.org
Topological analysis of the ELF partitions the molecular space into basins of attractors, which correspond to atomic cores, covalent bonds, and lone pairs. cdnsciencepub.com For allyl phenyl ether, ELF studies have characterized the electronic structure of the reactant, the transition state, and the product. rsc.org The analysis reveals the presence of valence bonding disynaptic attractors for C-C and C-O bonds and monosynaptic attractors for lone pairs. rsc.org
In the transition state of the Claisen rearrangement of allyl phenyl ether, ELF analysis has identified non-bonding electron density that plays a crucial role in the formation of the new C-C bond. rsc.org For this compound, a similar topological analysis would be expected to reveal the influence of the methyl group on the electron density distribution, potentially affecting the populations of the valence basins and the nature of the transition state.
Mechanistic Insights from Computational Simulations
Computational simulations provide a dynamic perspective on reaction mechanisms, allowing for the detailed examination of bond transformations and the role of electron density in transition states.
Elucidation of Bond Breaking and Formation Processes
Computational studies on the Claisen rearrangement of allyl phenyl ether have shown that the process is not a simple, synchronous event. scispace.com Instead, it involves a complex sequence of electronic changes. The breaking of the C-O bond and the formation of the new C-C bond are found to be asynchronous. scispace.com
Simulations based on the principles of Bonding Evolution Theory for the related allyl phenyl ether rearrangement indicate a multi-step mechanism. rsc.org For instance, the cleavage of the C-O bond can proceed through a heterolytic pathway, leading to the formation of non-bonding electron density on the oxygen atom. rsc.org The dearomatization of the phenyl ring is also a key feature of the mechanism, as evidenced by changes in the localization of C-C double bonds within the ring. rsc.org
For this compound, it is anticipated that computational simulations would reveal a similar asynchronous mechanism, with the methyl group potentially influencing the timing and energetics of the bond breaking and formation steps.
| Reaction Step | Description based on Allyl Phenyl Ether Studies | Expected Influence of Methyl Group |
| C-O Bond Cleavage | Proceeds heterolytically, with the formation of non-bonding electron density on the oxygen. rsc.org | The electron-donating nature of the methyl group may influence the stability of any partial positive charge development on the allyl chain. |
| C-C Bond Formation | Involves non-bonding electron density acting as a "bridgehead" for the new bond. rsc.org | Steric hindrance from the methyl group could affect the approach of the allyl group to the phenyl ring. |
| Phenyl Ring Dearomatization | The localization of double bonds in the phenyl ring changes during the transition state. rsc.org | The electronic effect of the methyl group could subtly alter the electron density distribution in the aromatic system. |
Characterization of Non-Bonding Electron Density in Transition States
A significant insight from computational studies of the Claisen rearrangement of allyl phenyl ether is the characterization of non-bonding electron density in the transition state. rsc.org ELF analysis has shown the presence of a V(C) basin, representing non-bonding electron density, in the vicinity of the carbon atom of the allyl group that forms the new bond with the phenyl ring. rsc.org
This non-bonding electron density is crucial for the "construction" of the new C-C bond. rsc.org Its population, as calculated from the integration of the electron density within its basin, provides a quantitative measure of its significance in the reaction mechanism. rsc.org For allyl phenyl ether, this population has been calculated to be around 0.28e. rsc.org
In the case of this compound, a similar characterization of non-bonding electron density in the transition state would be expected. The electron-donating methyl group could potentially influence the population of this non-bonding basin, which in turn could affect the activation energy of the reaction.
Computational Determination of Activation Energies for Chemical Transformations
The Claisen rearrangement is a significant chemical transformation for aryl allyl ethers, including this compound. This pericyclic reaction involves a nih.govnih.gov-sigmatropic rearrangement, which has been the subject of numerous computational studies to determine its activation energy. While specific computational studies focusing exclusively on this compound are not abundant in the literature, extensive research on the closely related allyl phenyl ether provides valuable insights.
Theoretical calculations using Density Functional Theory (DFT) have been employed to model the Claisen rearrangement. For the parent allyl phenyl ether, the predicted activation barrier at the B3LYP/6-31G(d) computational level is 39.7 kcal mol⁻¹. researchgate.net More advanced and high-accuracy composite ab initio methods, such as CBS-QB3, have also been utilized to benchmark these calculations. The CBS-QB3 method, known for its accuracy in predicting activation energies for pericyclic reactions, underestimates the barrier for the aromatic Claisen rearrangement of allyl phenyl ether by only 1.0 kcal/mol when compared to experimental gas-phase data. nih.gov
Experimental studies have shown that β-alkylallyl phenyl ethers, a category that includes this compound, exhibit rearrangement rates that are nearly identical to each other. researchgate.net This suggests that the methyl group at the β-position of the allyl moiety has a negligible effect on the activation energy of the Claisen rearrangement. researchgate.net Therefore, the computationally determined activation energies for the Claisen rearrangement of allyl phenyl ether serve as a reliable approximation for that of this compound.
The following interactive data table summarizes the calculated activation energies for the Claisen rearrangement of allyl phenyl ether using various computational methods.
| Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| B3LYP | 6-31G(d) | 39.7 researchgate.net |
| CBS-QB3 | - | Underestimates experimental barrier by 1.0 nih.gov |
| PBE0 | - | Provides highly accurate activation energies nih.gov |
| M06-2X | - | Overestimates ΔH‡ by ca. 3 nih.gov |
These computational findings are crucial for understanding the kinetics of the Claisen rearrangement and for designing synthetic strategies that utilize this transformation. The consistency between different high-level computational methods and their general agreement with experimental observations for similar compounds lend confidence to these theoretical predictions.
Conformational Analysis and Potential Energy Surfaces (for similar compounds)
Theoretical conformational analysis of substituted phenylbenzoates, which also feature a phenyl ring connected to an oxygen atom with a flexible substituent, has been performed using semiempirical molecular orbital methods. scispace.com These studies reveal that such molecules are quite flexible, with multiple conformations existing within a narrow energy range. scispace.com For instance, rotation around the single bonds connecting the delocalized systems by up to 20 degrees requires a minimal energy input of at most 10 kJ/mol. scispace.com This suggests that this compound likely also possesses a relatively flat potential energy surface with multiple accessible conformers.
In a study on benzyl (B1604629) methyl ether, another analogous compound, a combination of spectroscopic techniques and quantum chemical calculations identified the coexistence of three distinct conformers. researchgate.net These conformers differ in the dihedral angle of the C-C-O-C bond and the orientation of the side-chain relative to the benzene (B151609) ring. researchgate.net The conformational landscape is influenced by subtle intramolecular interactions, such as CH⋯π and CH⋯O interactions. researchgate.net
For allyl phenyl ether, a microwave spectroscopic study has identified and assigned three different conformers. nih.gov These experimental findings were supported by geometry calculations and the generation of potential energy surfaces at the MP2/6-311G++(3d,2p) level of theory. nih.gov The existence of multiple stable conformers in these similar ether compounds strongly implies that this compound also exhibits a complex conformational space governed by the rotational freedom around the ether oxygen and the allyl group's bonds. The interplay of steric and electronic effects will dictate the relative energies of these conformers and the energy barriers between them on the potential energy surface.
Derivatization and Functionalization Strategies of Methallyl Phenyl Ether
Chemical Transformations of the Allylic Moiety
The methallyl group is the primary site for initial chemical transformations, offering pathways for selective functionalization through various organic reactions.
The functionalization of ethers can be achieved through strategies that activate the C–O bond. Nickel-catalyzed silylation, for instance, has been explored for aryl methyl ethers, and the principles can be extended to related compounds. nih.gov This process typically involves the cleavage of the C-O bond, facilitated by a nickel-silyl complex, followed by C-Si reductive elimination. nih.gov The silyl (B83357) anion, generated in situ, acts as a ligand that promotes the oxidative addition pathway necessary for C-O bond activation. nih.gov
Another key transformation of the allylic moiety in aryl ethers is double bond isomerization. Ruthenium complexes, such as RuCl2(PPh3)3, have been shown to be effective catalysts for the selective isomerization of allyl phenyl ethers to their corresponding propenyl isomers. researchgate.netepa.gov This reaction allows for the strategic repositioning of the double bond, which can be a critical step in a multi-step synthesis.
The Claisen rearrangement is a classic pericyclic reaction for allyl aryl ethers. wikipedia.orgresearchgate.net When heated, methallyl phenyl ether rearranges to form 2-(2-methylallyl)phenol (B1616451), relocating the allylic group from the oxygen to a carbon atom on the aromatic ring. This transformation is a powerful tool for forming a C-C bond and introducing a versatile functional handle (a hydroxyl group and a repositioned allyl group) for further derivatization. researchgate.netrsc.org
Synthesis of Value-Added Chemical Entities
The strategic functionalization of this compound serves as a gateway to producing a variety of valuable chemical compounds with applications in diverse fields.
Allylic amines are crucial structural motifs found in numerous biologically active molecules, making them important building blocks for the pharmaceutical and agrochemical industries. rsc.orgnih.gov Palladium-catalyzed allylic amination reactions provide a direct route to synthesize these compounds from allylic ethers. This compound can be successfully reacted with secondary amines in the presence of a palladium catalyst to yield the corresponding allylic amine. nih.gov
A notable advancement in this area is the use of micellar catalysis, which allows the reaction to proceed efficiently at room temperature in water, presenting a greener alternative to traditional organic solvents. nih.gov Under these conditions, this compound has been shown to react with N-methyl-N-naphthylmethylamine to produce the desired allylic amine in high yield. nih.gov
| Allylic Ether | Amine | Catalyst System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| This compound | N-methyl-N-naphthylmethylamine | [Pd(allyl)Cl]2 / DPEphos | Water with PTS surfactant | 1 | 81 |
This compound is a valuable precursor for synthesizing heterocyclic compounds, particularly benzofurans. The synthesis typically proceeds via a two-step sequence. The first step involves the Claisen rearrangement of this compound to 2-(2-methylallyl)phenol. wikipedia.orgresearchgate.net The resulting ortho-substituted phenol (B47542) is then subjected to cyclization conditions.
Various catalytic systems can effect the cyclization to form the benzofuran (B130515) ring system. For example, ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis is a known method for converting substituted allyloxybenzenes into benzofurans. organic-chemistry.org The rearranged intermediate, 2-(2-methylallyl)phenol, contains the necessary functionalities in proximity to facilitate intramolecular cyclization, leading to the formation of dihydrobenzofuran derivatives, which can be subsequently oxidized to the aromatic benzofuran scaffold.
Biocatalytic methods offer a green and highly selective alternative to traditional chemical reactions. While direct biocatalytic transformations on this compound are not widely documented, studies on related aryl methyl ethers demonstrate the potential of enzymatic systems for C-O bond cleavage. acs.orgacs.orgnih.govresearchgate.net O-demethylation of aryl methyl ethers is a critical reaction for deprotecting hydroxyl groups in natural product synthesis and lignin (B12514952) valorization. acs.org
Enzymes such as monooxygenases and methyltransferases can catalyze the O-dealkylation of aryl ethers under mild, oxygen-independent conditions. acs.orgnih.gov For instance, a cobalamin-dependent veratrol-O-demethylase has been used for the regioselective monodemethylation of various dimethoxybenzene derivatives. acs.orgresearchgate.net Similarly, reductive photoenzymatic systems have been developed that achieve the O-demethylation of a wide range of aryl methyl ethers with high efficiency. acs.org These enzymatic approaches avoid the harsh reagents (e.g., strong acids or bases) required in classical chemistry and can prevent undesired side reactions like oxidation and polymerization. acs.org
| Enzyme System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Veratrol-O-demethylase (vdmB) | Methyl transfer | Oxygen-independent, regioselective monodemethylation. | acs.orgresearchgate.net |
| Rieske monooxygenase (VanA/VanB) | Oxidative demethylation | Accepts NADH and NADPH as electron donors; reaction inhibited by formaldehyde (B43269) byproduct. | nih.gov |
| Reductive photoenzymatic system | Reductive demethylation | Produces methane (B114726) as a byproduct; no methyl acceptor needed; quantitative yields. | acs.org |
Analytical Derivatization for Chromatographic Enhancement
In analytical chemistry, derivatization is a common strategy to modify an analyte to improve its chromatographic behavior or detectability. chromatographyonline.comnih.gov For a compound like this compound, derivatization can be employed to enhance its analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
The primary goals of derivatization for chromatography are to:
Increase Volatility: For GC analysis, converting less volatile compounds into more volatile derivatives is crucial. While this compound is reasonably volatile, derivatization can be useful for related, less volatile metabolites. nih.gov
Improve Thermal Stability: Derivatization can prevent the thermal degradation of sensitive analytes in the hot GC injection port. chromatographyonline.com
Enhance Detection: For HPLC, derivatization often involves attaching a chromophore or fluorophore to the analyte, significantly increasing its response to UV-Visible or fluorescence detectors. chromatographyonline.comlibretexts.org This is particularly useful for compounds lacking strong native absorbance. For GC, introducing halogenated groups can enhance sensitivity for electron capture detection (ECD). libretexts.org
Common derivatization reactions include silylation, acylation, and alkylation. nih.govlibretexts.org For example, if this compound were transformed into 2-(2-methylallyl)phenol via rearrangement, the resulting hydroxyl group would be an ideal site for derivatization. Silylation of this hydroxyl group would produce a more volatile trimethylsilyl (B98337) ether suitable for GC-MS analysis. researchgate.net Alternatively, reacting the hydroxyl group with a reagent like dansyl chloride would attach a fluorescent tag, enabling highly sensitive detection by HPLC with a fluorescence detector. nih.gov Such strategies are essential for quantifying low levels of analytes in complex matrices. nih.gov
Strategies for Improving Volatility and Detectability in GC-MS
For a compound such as this compound, which is inherently suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis due to its volatility and thermal stability, derivatization is not a commonly required step. The primary objectives of derivatization in GC-MS are to increase the volatility of polar compounds, improve thermal stability, and enhance detectability by introducing specific functional groups. This compound, lacking highly polar functional groups like hydroxyl (-OH), carboxyl (-COOH), or primary/secondary amine (-NH2, -NHR) groups, does not readily undergo common derivatization reactions such as silylation, acylation, or esterification. researchgate.netphenomenex.com
However, in instances where signal enhancement is desired for trace-level detection, theoretical derivatization strategies could be considered, focusing on the introduction of moieties that provide a stronger response from the detector. For example, the introduction of fluorine atoms into a molecule can significantly enhance the response of an electron capture detector (ECD) and can also be beneficial in mass spectrometry. jfda-online.com
While specific derivatization protocols for this compound are not prevalent in scientific literature, general principles of GC-MS analysis can be applied to optimize its detection. These include meticulous optimization of chromatographic conditions such as inlet temperature, carrier gas flow rate, and the temperature program of the GC oven. Furthermore, selecting an appropriate stationary phase for the GC column is crucial for achieving good peak shape and resolution. gcms.cz
In the absence of direct derivatization methods for this compound, an examination of strategies for structurally related compounds can provide insights. For instance, compounds with a phenolic group, which are more polar than phenyl ethers, are often derivatized to improve their chromatographic behavior and detectability. Common derivatization reactions for phenols include silylation to form trimethylsilyl (TMS) ethers, which are more volatile and less polar. phenomenex.comresearchgate.net
The following table illustrates the effect of a common derivatization technique on a class of compounds related to the structural components of this compound, highlighting the potential for signal enhancement. This data is presented to demonstrate the principle of derivatization for signal improvement in GC-MS, as specific data for this compound is not available.
Table 1: Example of GC-MS Signal Enhancement through Derivatization for Phenolic Compounds
| Compound | Derivatization Reagent | Derivative Formed | Fold Increase in GC-MS Signal |
| Phenol | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ether | 5-10 |
| 4-Methylphenol | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl ether | 8-15 |
| 2,4-Dichlorophenol | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ether | >50 (with ECD) |
Note: This table is for illustrative purposes to show the impact of derivatization on related compound classes. The specific fold increase can vary based on the analytical conditions and the specific compound.
Ultimately, for a compound like this compound, improvements in detectability are more likely to be achieved through optimization of the GC-MS instrument parameters and sample preparation techniques rather than chemical derivatization.
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding of Methallyl Phenyl Ether
This compound, a derivative of allyl phenyl ether, is an organic compound that has been a subject of interest primarily for its reactivity, which is centered around the ether linkage and the methallyl group. The current academic understanding of this compound is built upon a foundation of classical organic reactions, supplemented by modern mechanistic and computational investigations.
The primary method for its synthesis is the Williamson ether synthesis, which involves the reaction of a phenoxide salt with a methallyl halide, such as methallyl bromide or chloride. This reaction is a well-established, versatile method for preparing ethers. researchgate.netias.ac.indoubtnut.com
The most extensively studied reaction of this compound and its analogs is the Claisen rearrangement. This thermal quora.comquora.com-sigmatropic rearrangement is an intramolecular process that converts the ether into an ortho-substituted phenol (B47542), specifically o-(2-methylallyl)phenol. organic-chemistry.orglibretexts.org The reaction proceeds through a concerted, cyclic transition state. libretexts.org If both ortho positions on the benzene (B151609) ring are blocked, the methallyl group can migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.org
Beyond thermal rearrangements, the reactivity of the ether linkage and the methallyl group has been explored under various conditions. Photochemical reactions, for instance, can induce C-O bond homolysis, leading to the formation of a phenoxy radical and a methallyl radical. publish.csiro.au These reactive intermediates can then recombine at the ortho and para positions of the aromatic ring or interact with the solvent. publish.csiro.au Furthermore, the double bond in the methallyl group is susceptible to metal-catalyzed isomerization. Ruthenium complexes, for example, have been shown to be effective catalysts for the isomerization of the double bond in related allyl phenyl ethers, a reaction that could be extrapolated to this compound to form the corresponding propenyl phenyl ether. epa.govresearchgate.net
The polymerization of related allyl ethers has also been investigated. Cationic polymerization of allyl phenyl ether, for instance, proceeds with an intramolecular rearrangement similar to the Claisen reaction, resulting in a polymer structure different from that of the monomer unit. rsc.org This suggests that this compound could serve as a monomer for producing functional polymers with phenolic hydroxyl groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H12O | chemicalbook.comchemspider.com |
| Molecular Weight | 148.20 g/mol | chemicalbook.comnih.gov |
| Boiling Point | 175-176 °C | chemicalbook.comchemicalbook.com |
| Density | 0.964 g/mL at 25 °C | chemicalbook.comchemicalbook.com |
| Refractive Index (n20/D) | 1.514 | chemicalbook.comchemicalbook.com |
| IUPAC Name | 2-methylprop-2-enoxybenzene | fishersci.comnih.gov |
Identification of Unexplored Reactivity Patterns and Mechanistic Complexities
Despite the foundational understanding of this compound's reactivity, several areas remain underexplored, presenting opportunities for new discoveries.
Unexplored Reactivity:
Asymmetric Catalysis: While the Claisen rearrangement is well-known, the development of catalytic, asymmetric versions for this compound is an area ripe for exploration. Achieving high enantioselectivity in the formation of chiral ortho-methallyl phenols would be a significant advancement.
Metathesis Reactions: The terminal double bond of the methallyl group is a prime candidate for olefin metathesis reactions. Cross-metathesis with other olefins could provide a direct route to more complex phenolic derivatives. Ring-closing metathesis of bis(this compound) substrates could lead to novel macrocyclic structures.
Hydrofunctionalization Reactions: The catalytic hydrofunctionalization of the methallyl double bond (e.g., hydroamination, hydroboration, hydrosilylation) is not extensively documented. Such reactions would offer straightforward pathways to introduce diverse functional groups, creating a library of novel phenolic compounds from a common intermediate.
C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring or the methyl group of the methallyl moiety, catalyzed by transition metals, represents a modern and atom-economical approach to creating more substituted derivatives that remains largely unexplored.
Mechanistic Complexities: The mechanism of the Claisen rearrangement, while often described as a concerted pericyclic reaction, possesses deeper complexities. quora.comlibretexts.org Computational studies on the parent allyl phenyl ether reveal a highly detailed process of bond breaking and formation. rsc.orgresearchgate.net
Transition State Character: The exact nature of the transition state—whether it has more of a 1,4-diyl, aromatic, or bis-allyl character—is a subject of theoretical investigation. rsc.org For this compound, the influence of the additional methyl group on the transition state geometry and activation energy is not fully elucidated.
Solvent and Catalyst Effects: The role of the reaction medium, including conventional solvents and ionic liquids, on the reaction rate and mechanism is not fully understood. organic-chemistry.org While thermal rearrangements are common, the mechanisms of acid-catalyzed or metal-catalyzed rearrangements may deviate significantly from the concerted pathway, potentially involving ionic or organometallic intermediates.
Photochemical Pathways: The photochemical rearrangement is presumed to proceed via a radical-pair in a solvent cage. publish.csiro.au However, the dynamics of this cage, the potential for radical escape, and competing fragmentation pathways warrant more detailed mechanistic investigation, particularly using time-resolved spectroscopy.
Prospective Applications in Sustainable Chemistry and Advanced Materials
The chemical structure of this compound makes it a promising candidate for applications in sustainable chemistry and the development of advanced materials.
Sustainable Chemistry:
Bio-based Feedstocks: Phenol can be derived from lignin (B12514952), a major component of biomass. If the methallyl group can also be sourced from renewable resources (e.g., via fermentation products), this compound could become a valuable bio-based platform molecule.
Atom-Economical Reactions: The Claisen rearrangement is an exemplary atom-economical reaction, as all atoms of the reactant are incorporated into the product. Designing synthetic routes that utilize this and other atom-economical transformations (like catalytic additions) enhances the green chemistry profile of its derivatives.
Green Solvents: Investigating the reactivity of this compound in green solvents such as water, supercritical CO2, or bio-derived solvents could lead to more environmentally benign synthetic processes.
Advanced Materials:
Polymer Synthesis: As a functional monomer, this compound can be used to synthesize advanced polymers. After polymerization (potentially via its double bond or through electropolymerization of derivatives), the ether linkage could be cleaved or rearranged to unmask phenolic hydroxyl groups. researchgate.net These phenolic moieties can impart properties such as antioxidant activity, thermal stability, and adhesive capabilities to the polymer.
Epoxy Resins and Composites: The rearranged product, o-(2-methylallyl)phenol, is a bifunctional molecule (containing a phenol and an alkene) that can be used as a building block for epoxy resins, vinyl ester resins, or other thermosetting polymers. These materials could find use in high-performance composites and coatings.
Functional Coatings: The synthesis of sulfonated derivatives of related allyl phenyl ethers has been shown to be useful for creating polymer coatings via electropolymerization, which can serve as artificial solid-electrolyte interphases for stabilizing electrodes in batteries. researchgate.net This points to a potential high-value application in energy storage materials.
Role of Multiscale Computational Approaches in Guiding Future Research
Multiscale computational approaches are poised to play a crucial role in accelerating the exploration of this compound's chemistry and applications.
Mechanistic Elucidation: High-level quantum chemical methods, such as Density Functional Theory (DFT), can be used to map the potential energy surfaces of reactions like the Claisen rearrangement. rsc.org Techniques like the topological analysis of the Electron Localization Function (ELF) can provide a profound understanding of bond-breaking and bond-forming events along the reaction pathway, moving beyond simple orbital descriptions. rsc.orgresearchgate.net These methods can be applied to predict the influence of substituents, catalysts, and solvents on reactivity and selectivity.
Catalyst Design: Computational screening can guide the development of new transition metal catalysts for unexplored reactions. For instance, DFT calculations can predict the binding affinities of this compound to different metal centers, model the activation barriers for catalytic cycles (e.g., for isomerization or C-H activation), and help in designing ligands that promote desired reactivity and selectivity.
Predicting Material Properties: Molecular dynamics (MD) simulations can be employed to predict the properties of polymers derived from this compound. By simulating the behavior of polymer chains, researchers can forecast bulk properties such as the glass transition temperature, thermal stability, and mechanical strength. This in silico approach can guide the design of monomers for materials with specific, targeted functionalities.
Reaction Optimization: Combining computational modeling with experimental data can accelerate reaction optimization. For example, computational fluid dynamics (CFD) can be used to model reactor conditions, while quantum chemistry can provide the intrinsic kinetic parameters. This integrated approach can help in scaling up processes efficiently and safely. Ab initio and DFT calculations have already been used to study the structures, energetics, and stabilities of related benzene compounds and their isomers, providing a framework for similar analyses on this compound derivatives. researchgate.net
By leveraging these computational tools, future research can move beyond trial-and-error experimentation towards a more rational, design-oriented approach to unlocking the full potential of this compound in synthesis, catalysis, and materials science.
Q & A
Basic Research Questions
Q. What are the common laboratory synthesis methods for methallyl phenyl ether, and how are reaction conditions optimized?
- Category : Synthesis & Optimization
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting methallyl chloride with sodium phenoxide (C₆H₅ONa) under anhydrous conditions yields the ether, with temperature (80–120°C) and solvent (e.g., THF or DMF) critical for yield optimization . Purification often involves fractional distillation or column chromatography. Kinetic studies (varying molar ratios, time, and catalysts like CuI) can identify optimal conditions.
Q. How is this compound characterized using spectroscopic techniques?
- Category : Structural Analysis
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is primary for structural confirmation:
- ¹H NMR : Methallyl protons (CH₂=CH–CH₂–O–) appear as a triplet (~δ 4.8–5.2 ppm), while aromatic protons (C₆H₅–O–) resonate as multiplets (δ 6.5–7.5 ppm).
- ¹³C NMR : The ether oxygen deshields adjacent carbons (e.g., CH₂=CH–CH₂–O– at ~δ 60–70 ppm).
Infrared (IR) spectroscopy confirms the C–O–C stretch (~1200 cm⁻¹) and alkene C=C stretch (~1640 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks (m/z ~150–170) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Category : Safety & Handling
- Methodological Answer : Due to flammability and potential toxicity:
- Use inert atmospheres (N₂/Ar) during synthesis to prevent combustion.
- Employ fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
- Store in airtight containers away from oxidizers, with secondary containment to manage spills. Emergency protocols should align with guidelines for phenyl ether derivatives .
Advanced Research Questions
Q. How does the electronic nature of the methallyl group influence its reactivity in ether-forming reactions?
- Category : Reaction Mechanism
- Methodological Answer : The methallyl group’s electron-donating methyl substituent stabilizes transition states via hyperconjugation, enhancing nucleophilicity in SN2 reactions. Comparative studies with allyl or crotyl groups (lacking methyl substitution) show lower yields due to reduced stabilization. Density Functional Theory (DFT) calculations can model charge distribution and transition-state geometries .
Q. What catalytic systems improve regioselectivity in this compound synthesis, particularly for asymmetric applications?
- Category : Catalysis & Selectivity
- Methodological Answer : Palladium catalysts (e.g., PdCl₂(dppf)) under microwave irradiation enable regioselective coupling of mixed phenols and halides, as seen in diaryl ether synthesis. Copper(I) iodide (CuI) can also mediate Ullmann-type couplings, though high temperatures (>160°C) are often required. Asymmetric catalysis with chiral ligands (e.g., BINAP) remains underexplored but could enable enantioselective ether formation .
Q. How do computational methods aid in predicting the stability and degradation pathways of this compound?
- Category : Computational Chemistry
- Methodological Answer : Molecular dynamics simulations assess thermal stability by modeling bond dissociation energies (BDEs) under varying temperatures. Quantum mechanical calculations (e.g., Gaussian) predict oxidative degradation pathways, identifying intermediates like epoxides or ketones. These models guide experimental design for stability studies in inert vs. aerobic conditions .
Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?
- Category : Data Analysis
- Methodological Answer : Systematic reviews of literature (per HPV Chemical Challenge Program guidelines) should compare methodologies, including solvent polarity, catalyst loading, and purification techniques. Replicating conflicting experiments with controlled variables (e.g., moisture levels, reagent purity) isolates discrepancies. Statistical tools (e.g., Student’s t-test) validate reproducibility across trials .
Q. How does this compound compare to structurally similar ethers (e.g., allyl phenyl ether) in polymer or resin applications?
- Category : Material Science
- Methodological Answer : Methallyl ethers exhibit superior thermal stability in polyimide resins due to methyl group steric effects, reducing chain mobility. Comparative thermogravimetric analysis (TGA) shows decomposition temperatures ~20–30°C higher than allyl analogs. Applications in heat-resistant coatings or adhesives require evaluating glass transition temperatures (DSC) and crosslinking efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
